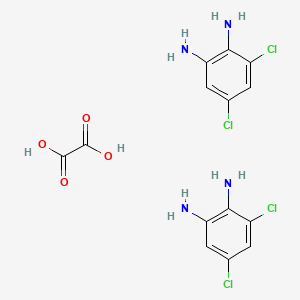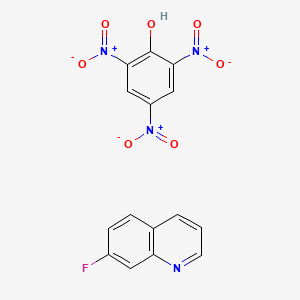
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
概要
説明
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including theophylline and caffeine . This compound is characterized by its unique structure, which includes a nitroso group attached to the uracil ring, making it a valuable reagent in organic chemistry.
準備方法
The synthesis of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves several steps:
Condensation: Cyanoacetic acid is condensed with dimethylurea in the presence of acetic anhydride to form dimethylcyanoacetylurea.
Cyclization: The resulting product undergoes cyclization in an alkaline medium to yield 1,3-dimethyl-4-aminouracil.
Industrial production methods often involve optimizing these steps to improve yield and purity. For instance, using nonaqueous media like glacial acetic acid or concentrated sulfuric acid can enhance the isolation of intermediates and final products .
化学反応の分析
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a precursor to theophylline and caffeine, it plays a role in the development of drugs used to treat respiratory diseases and stimulate the central nervous system.
作用機序
The mechanism of action of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes and enzyme activities. The compound’s derivatives may interact with nucleic acids and proteins, influencing their function and stability .
類似化合物との比較
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate can be compared with similar compounds such as:
1,3-Dimethyl-4-aminouracil: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-5-nitrosouracil: Similar structure but without the amino group, affecting its reactivity and applications.
6-Amino-1,3-dimethyl-5-nitrosouracil: Another related compound used in the synthesis of caffeine and theophylline.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
特性
IUPAC Name |
6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3.H2O/c1-9-4(7)3(8-13)5(11)10(2)6(9)12;/h7H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOUGBLNWNOJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-but-2-enedioic acid;2-[2-hydroxyethyl-[(2-naphthalen-1-ylsulfanylphenyl)methyl]amino]ethanol](/img/structure/B8094149.png)

![2-[2-[(Dimethylamino)methyl]-4-fluorophenyl]sulfanyl-5-(trifluoromethyl)aniline;hydrate;tetrahydrochloride](/img/structure/B8094160.png)
![1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium](/img/structure/B8094179.png)







